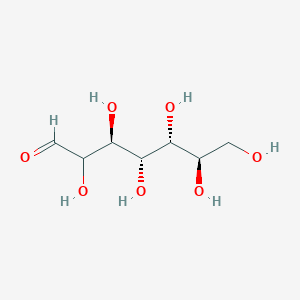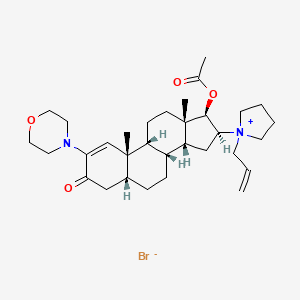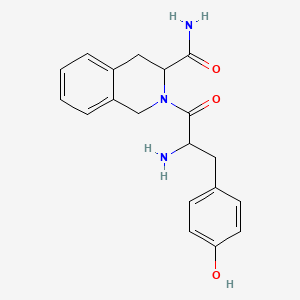
Tyr-Tic-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Tyr-Tic-NH2” is a peptide that belongs to the TIPP (Tyr-Tic-Phe-Phe) class of delta opioid receptor antagonists . The peptide is composed of the amino-terminal dipeptide unit Tyr-Tic, which is found in the high-affinity delta opioid receptor antagonist Tyr-Tic-Phe-Phe (TIPP) .
Synthesis Analysis
“Tyr-Tic-NH2” and related peptides are synthesized using solid phase and solution methods . The synthesis involves the use of Fmoc technology or condensing Boc-Dmt-OH or Boc-Tyr (But)-OH with H- l -Tic-OBut or H- d -Tic-OBut . The peptides are then purified (>99%) by HPLC and characterized by 1 H-NMR, FAB-MS, melting point, TLC, and amino acid analyses .
Chemical Reactions Analysis
The chemical reactions involving “Tyr-Tic-NH2” are primarily related to its interactions with opioid receptors . The peptide’s interaction with these receptors involves the aromatic side chain of the Tic residue . This interaction is crucial for the peptide’s opioid activity .
科学的研究の応用
Selective Opioid Activity : Tyr-Tic-NH2 peptides have been found to exhibit selective opioid activity. For instance, peptides containing Tyr-L-Tic- behave as very selective delta antagonists, and those containing Tyr-D-Tic- as non-selective agonists. This suggests their potential application in developing new opioid medications with reduced side effects (Temussi et al., 1994).
Conformational Analysis for Enhanced Activity : Further studies have shown that modifying the Tyr-Tic unit, such as substituting Tyr with dimethyl-l-tyrosyl (Dmt), can enhance the selectivity and activity of these peptides. This has implications for designing more effective opioid molecules (Amodeo et al., 1995).
Solid-State and Modeling Methods : X-ray and modeling studies of Tyr-D-Tic-Phe-Phe-NH2 (D-TIPP), a linear tetrapeptide, revealed its potential as a mu-receptor selective opioid agonist. This could be significant in developing more targeted opioid therapies (Flippen-Anderson et al., 2009).
Interaction with Membrane Systems : The interaction of Tyr-Tic-NH2 analogs with model membrane systems has been investigated, revealing insights into how these peptides might interact with biological membranes. This is crucial for understanding their pharmacokinetics and dynamics in the body (Carpenter et al., 1996).
Bioactive Form Characterization : The bioactive forms of linear peptide antagonists at the delta-opioid receptor have been characterized, shedding light on the stereochemical requirements for opioid receptor binding. This knowledge aids in the design of more efficient opioid receptor-targeted drugs (Chao et al., 1996).
作用機序
将来の方向性
Future research on “Tyr-Tic-NH2” and related peptides could focus on improving their blood-brain barrier permeability . Additionally, the development of peptides with mixed opioid activity profiles could have therapeutic potential as analgesics with reduced side effects or for the treatment of cocaine addiction .
特性
IUPAC Name |
(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c20-16(9-12-5-7-15(23)8-6-12)19(25)22-11-14-4-2-1-3-13(14)10-17(22)18(21)24/h1-8,16-17,23H,9-11,20H2,(H2,21,24)/t16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQBNDANGJYBJ-IRXDYDNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

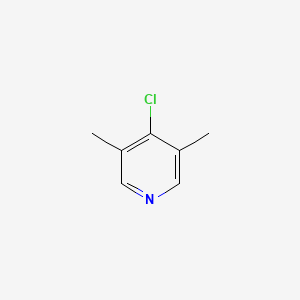
![Des[(3-chloro-2-propenyl)oxy]-2-iminoallyl Clethodim](/img/no-structure.png)
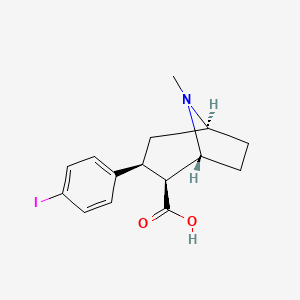
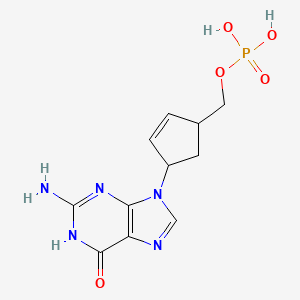
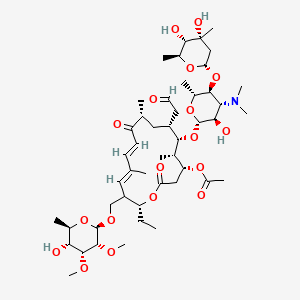
![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
